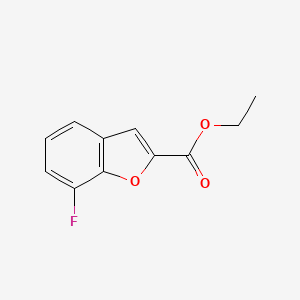

Ethyl 7-Fluorobenzofuran-2-carboxylate

Übersicht

Beschreibung

Ethyl 7-Fluorobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 1207537-69-6 . It has a molecular weight of 208.19 .

Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 7-Fluorobenzofuran-2-carboxylate, involves several steps. For instance, 2-hydroxy-5-nitrobenzaldehyde can be treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate .Molecular Structure Analysis

The molecular formula of Ethyl 7-Fluorobenzofuran-2-carboxylate is C11H9FO3. This indicates that it contains 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

Ethyl 7-Fluorobenzofuran-2-carboxylate is typically stored at ambient temperature . Its molecular weight is 208.19 .Wissenschaftliche Forschungsanwendungen

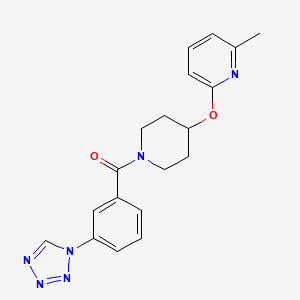

Novel Antianxiety Agents : Research conducted by Anzini et al. (2008) on derivatives of Ethyl 7-Fluorobenzofuran-2-carboxylate, specifically Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, highlighted its potential as a novel, highly potent, and safe antianxiety agent. These compounds showed high affinity for central benzodiazepine receptors and were effective in animal models of anxiety without typical benzodiazepine side effects (Anzini et al., 2008).

Synthesis of Thiazole-5-carboxylates : Fong et al. (2004) described a process involving the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate to produce thiazole-5-carboxylate esters. This synthesis highlights the chemical versatility and potential application of ethyl carboxylate derivatives in organic chemistry (Fong et al., 2004).

Optical Properties in Chemical Compounds : Jiang et al. (2012) studied the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from ethyl 3-aryl-1H-pyrazole-5-carboxylate. This research contributes to understanding the optical properties of such compounds, which could be significant in photophysics and photochemistry applications (Jiang et al., 2012).

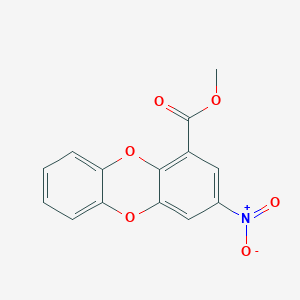

Liquid Crystalline Properties : Srinivasa et al. (2018) synthesized ethyl 7-hydroxycoumarin-3-carboxylate derivatives to study their liquid crystalline properties. The research demonstrated that these derivatives exhibit interesting mesomorphic (liquid crystal) properties, which could be relevant in material science (Srinivasa et al., 2018).

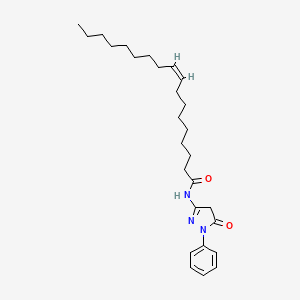

Anticancer Activity : Mohideen et al. (2017) described the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate and evaluated its in vitro anticancer activity. This research adds to the growing body of evidence supporting the potential of ethyl carboxylate derivatives in developing new anticancer drugs (Mohideen et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 7-Fluorobenzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of Ethyl 7-Fluorobenzofuran-2-carboxylate is currently unknown due to the lack of specific studies on this compound. It is known that benzofuran derivatives can interact with various biological targets and induce changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of benzofuran derivatives .

Eigenschaften

IUPAC Name |

ethyl 7-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXIMIRYGWIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)

![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)

![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)

![Methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2375380.png)

![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)

![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)